Cotransin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

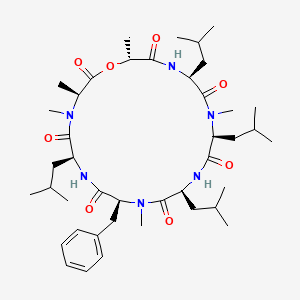

Cotransin is a cyclodepsipeptide known for its ability to inhibit the Sec61 translocation channel, which is crucial for the translocation of nascent polypeptides across the endoplasmic reticulum membrane . This compound exhibits signal-sequence discrimination, selectively preventing the stable insertion of certain nascent chains into the Sec61 translocation channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cotransin involves solid-phase peptide synthesis techniques. The process begins with the assembly of the linear sequence on a resin, followed by cyclization to form the cyclodepsipeptide structure . Key reagents used in the synthesis include Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the solid-phase synthesis approach can be scaled up for larger production. The use of automated peptide synthesizers and optimization of reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cotransin primarily undergoes reactions related to its interaction with the Sec61 translocation channel. It does not participate in typical organic reactions like oxidation or reduction but rather exhibits biological activity by inhibiting protein translocation .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as Fmoc-protected amino acids, O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and N,N′-diisopropylcarbodiimide . The reaction conditions include solid-phase synthesis techniques, cyclization, and purification using liquid chromatography .

Major Products Formed: The major product formed is this compound itself, a cyclodepsipeptide with a molecular weight of 785.02 and the formula C42H68N6O8 .

Scientific Research Applications

Cotransin has several scientific research applications, including:

Chemistry: Used as a tool to study protein translocation mechanisms and the role of the Sec61 translocation channel.

Biology: Investigates the selective inhibition of protein translocation and its effects on cellular processes.

Industry: Utilized in research settings to explore new therapeutic targets and drug development strategies.

Mechanism of Action

Cotransin exerts its effects by selectively inhibiting the Sec61 translocation channel. It prevents the stable insertion of certain nascent chains into the channel, exhibiting signal-sequence discrimination . This inhibition blocks the co-translational translocation of proteins across the endoplasmic reticulum membrane, affecting the expression of proteins such as VCAM-1 and p-selectin . The molecular targets include the Sec61 complex, and the pathways involved are related to protein translocation and signal sequence recognition .

Comparison with Similar Compounds

Cotransin is unique in its selective inhibition of the Sec61 translocation channel. Similar compounds include:

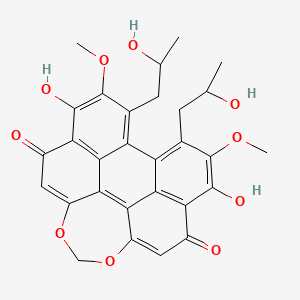

Decatransin: Acts similarly to this compound by inhibiting protein translocation at the Sec61 complex.

Apratoxin: Another Sec61 inhibitor that targets the translocation channel.

Mycolactone: Inhibits Sec61α near its lumenal lateral gate, similar to this compound.

This compound’s uniqueness lies in its signal-sequence discrimination and selective inhibition of specific proteins, making it a valuable tool for research in protein translocation and potential therapeutic applications .

Properties

Molecular Formula |

C42H68N6O8 |

|---|---|

Molecular Weight |

785.0 g/mol |

IUPAC Name |

(3S,6S,9S,12S,15S,18S,21R)-9-benzyl-3,4,10,16,21-pentamethyl-6,12,15,18-tetrakis(2-methylpropyl)-1-oxa-4,7,10,13,16,19-hexazacyclohenicosane-2,5,8,11,14,17,20-heptone |

InChI |

InChI=1S/C42H68N6O8/c1-24(2)19-31-39(52)46(11)28(9)42(55)56-29(10)36(49)43-32(20-25(3)4)40(53)47(12)34(22-27(7)8)37(50)45-33(21-26(5)6)41(54)48(13)35(38(51)44-31)23-30-17-15-14-16-18-30/h14-18,24-29,31-35H,19-23H2,1-13H3,(H,43,49)(H,44,51)(H,45,50)/t28-,29+,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

LTYNXERAWVCPAH-OHRKNAERSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N1C)CC(C)C)CC2=CC=CC=C2)C)CC(C)C)CC(C)C)C)CC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)

![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)

![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)